4-(diethylamino)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(Diethylamino)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core. Key structural attributes include:
- Substituents: A diethylamino group at the 4-position of the benzamide moiety, enhancing electron-donating properties and solubility. A sulfamoyl group (SO₂NH₂) at the 6-position of the benzothiazole ring, a hallmark of bioactive sulfonamide analogs. A (2Z)-configuration in the benzothiazol-2-ylidene system, critical for stereoelectronic interactions .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via sulfonamide interactions. Its stereochemistry and substituent arrangement likely influence binding affinity and pharmacokinetics.
Properties
IUPAC Name |
4-(diethylamino)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-4-13-25-18-12-11-17(30(22,27)28)14-19(18)29-21(25)23-20(26)15-7-9-16(10-8-15)24(5-2)6-3/h1,7-12,14H,5-6,13H2,2-3H3,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJCCHSINYPIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding dihydro form.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and substituted derivatives of the original compound .
Scientific Research Applications
4-(diethylamino)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Sulfonamide Group: Diethylsulfamoyl (SO₂N(Et)₂) vs. sulfamoyl (SO₂NH₂) in the target compound.
- Benzothiazole Substituents :
- 4-Ethoxy group : Electron-donating ethoxy substituent may alter ring electron density compared to the target compound’s unmodified benzothiazole.
- Retains the propargyl group at position 3, preserving rigidity and reactivity.
Inferred Properties :
- Higher metabolic stability due to reduced polarity from diethylsulfamoyl.
- Ethoxy group may sterically hinder interactions with flat binding pockets.
Compound B: 4-[Bis(Prop-2-enyl)sulfamoyl]-N-[(2E)-6-Methoxy-3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Key Differences :
- Sulfonamide Group : Bis(prop-2-enyl)sulfamoyl (SO₂N(allyl)₂) introduces bulkier, unsaturated side chains.
- Increased steric hindrance may disrupt interactions with compact active sites.
- Benzothiazole Substituents: 6-Methoxy group: Modulates electron density differently than the target compound’s 6-sulfamoyl.
- (2E)-Configuration : Geometric isomerism may lead to distinct binding modes.
Inferred Properties :
- Allyl groups may improve solubility in nonpolar solvents but reduce metabolic stability due to unsaturated bonds.
Structural and Functional Implications
Table 1: Comparative Analysis of Key Features
Crystallographic Considerations
Biological Activity
The compound 4-(diethylamino)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Diethylamino group : This moiety is often associated with enhancing solubility and bioavailability.
- Benzamide core : A common structure in pharmaceuticals that can influence binding interactions with biological targets.
- Benzothiazole derivative : Known for various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Prostate Cancer
A study examining the effects of various benzothiazole derivatives on prostate cancer cells highlighted that certain analogues demonstrated potent inhibitory activity against aldehyde dehydrogenase (ALDH) isoforms, which are overexpressed in many tumors. These findings suggest that the compound could potentially serve as a therapeutic agent in treating prostate cancer by targeting ALDH pathways .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against various bacterial strains. The presence of the sulfamoyl group is particularly noteworthy as it is known to enhance antimicrobial efficacy by interfering with bacterial folate synthesis pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their capacity to inhibit ALDH isoforms, which play a critical role in detoxifying aldehydes produced during metabolism. This inhibition can lead to increased levels of reactive aldehydes within cells, potentially enhancing cytotoxic effects against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of ALDH isoforms | |
| Antimicrobial | Disruption of folate synthesis | |
| Enzyme Inhibition | Inhibition of metabolic detoxification pathways |
Table 2: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(diethylamino)benzaldehyde | LNCaP (Prostate) | 5.67 |
| Analog 14 | LNCaP | <10 |
| Analog 18 | DU145 | <10 |
Research Findings
Recent studies have expanded the understanding of how modifications to the diethylamino and benzothiazole moieties affect biological activity. For example:
- Structural Modifications : Alterations in side chains can significantly influence the compound's potency against specific cancer types.
- Selectivity : The selectivity for different ALDH isoforms suggests potential for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
